molecular formula C17H17NO B13687130 9(10h)-Acridinone, 2-(1,1-dimethylethyl)- CAS No. 103554-44-5

9(10h)-Acridinone, 2-(1,1-dimethylethyl)-

Cat. No.: B13687130
CAS No.: 103554-44-5
M. Wt: 251.32 g/mol
InChI Key: VOINWHIUZQDKGL-UHFFFAOYSA-N
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Description

Significance of the Acridinone (B8587238) Tricyclic Framework in Contemporary Chemical Science

The acridinone molecule, an organic compound featuring a tricyclic skeleton with a carbonyl group, is recognized as a "privileged pharmacophore" in medicinal chemistry. nih.gov Its fundamental structure is characterized by a planar, polyaromatic, and heterocyclic system. ptfarm.pl This planarity is a key determinant of its biological activity, as it allows the molecule to intercalate between the base pairs of DNA, thereby interfering with cellular replication and transcription processes. nih.gov

Most derivatives of acridinone are stable, crystalline solids that exhibit strong fluorescence, a property that enables their use in monitoring various biochemical and pharmacological processes. nih.gov The core structure is found in a number of naturally occurring alkaloids, particularly from the Rutaceae plant family, which have demonstrated a range of biological effects, including antifeedant and larvicidal activities. nih.gov The versatility and inherent bioactivity of the acridinone scaffold have cemented its status as a foundational structure for the development of new therapeutic agents and functional materials. nih.gov

Chemical Diversity and Biological Relevance of Acridinone Derivatives

The acridinone framework allows for extensive chemical modification at various positions on its rings, leading to a vast library of derivatives with a wide spectrum of biological activities. researchgate.net The synthesis of these derivatives often involves methods like the Ullmann condensation, which typically involves the reaction of an anthranilic acid derivative with a substituted benzene (B151609) compound, followed by cyclization. ptfarm.plnih.gov

This chemical diversity translates directly to a broad range of biological applications. Acridinone derivatives have been extensively investigated and have shown significant potential as:

Anticancer agents: Many derivatives exhibit cytotoxicity against various cancer cell lines, with their primary mechanism often attributed to DNA intercalation and inhibition of enzymes like topoisomerase. rsc.orgjocpr.com

Antimicrobial agents: Certain acridinone compounds have demonstrated activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. ptfarm.pl

Antiviral agents: Research has identified acridinone derivatives with activity against viruses, including herpes simplex virus (HSV-1). jocpr.comresearchgate.net

Antimalarial agents: The acridinone core is a key feature in several compounds investigated for their ability to combat malaria parasites. ptfarm.pl

Enzyme inhibitors: Beyond topoisomerase, acridinone derivatives have been developed as inhibitors for other key enzymes, such as protein kinases, which are crucial targets in cancer therapy. nih.govacs.org

The nature and position of the substituent on the heterocyclic core are critical determinants for the observed biological property and selectivity. nih.gov

Contextualization of 9(10H)-Acridinone, 2-(1,1-Dimethylethyl)- within Acridinone Chemistry and Biological Inquiry

While the broader class of acridinone derivatives is well-documented, specific research detailing the synthesis, properties, and biological evaluation of 9(10H)-Acridinone, 2-(1,1-dimethylethyl)- (also known as 2-tert-butyl-9(10H)-acridinone) is not extensively covered in publicly available scientific literature. However, its place within the field can be understood by examining structure-activity relationship (SAR) studies of related analogues.

The C2 position of the acridinone ring is a common site for substitution in the development of new bioactive compounds. For instance, derivatives such as 2-methoxy-9-acridone-N-acetic acid have shown good antibacterial activity. ptfarm.pl Similarly, 2-methylacridone has been used as a starting point for synthesizing potent inhibitors of microtubule affinity-regulating kinase 4 (MARK4), a target in cancer and tauopathies. acs.org

The introduction of a 2-(1,1-dimethylethyl) or tert-butyl group would impart specific physicochemical properties to the acridinone scaffold. The tert-butyl group is notably bulky and lipophilic (hydrophobic). These characteristics can influence the molecule's:

Solubility: Increased lipophilicity could decrease water solubility while potentially enhancing solubility in nonpolar environments, such as lipid membranes.

Bioavailability: Changes in lipophilicity can affect how the compound is absorbed, distributed, and metabolized in a biological system.

Target Binding: The steric bulk of the tert-butyl group could either enhance binding by occupying a specific hydrophobic pocket in a target protein or, conversely, hinder binding through steric clashes, thereby influencing potency and selectivity.

Therefore, 9(10H)-Acridinone, 2-(1,1-dimethylethyl)- represents a logical but under-explored analogue within the vast chemical space of acridinone derivatives. Its unique substitution pattern warrants investigation to fully characterize its properties and potential biological activities.

Research Objectives and Scope within the Academic Domain

The primary objective in the academic study of novel acridinone derivatives like 9(10H)-Acridinone, 2-(1,1-dimethylethyl)- is the exploration of new chemical entities with therapeutic potential. Researchers in this field aim to design and synthesize new analogues to discover more effective, selective, and less toxic drugs. researchgate.net

The typical scope of such research encompasses several key stages:

Chemical Synthesis: Development and optimization of synthetic routes to produce the target compound and related derivatives. This often involves multi-step procedures and purification by methods such as recrystallization or chromatography. chemicalbook.com

Structural Characterization: Unambiguous confirmation of the chemical structure using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). ptfarm.pl

Biological Evaluation: Screening the synthesized compounds for activity in a variety of in vitro assays. This can include cytotoxicity screening against cancer cell lines, antimicrobial assays against pathogenic bacteria and fungi, and specific enzyme inhibition assays. ptfarm.placs.org

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related compounds to delineate how changes in chemical structure (e.g., the position and nature of substituents) affect biological activity. nih.govtdl.org This is crucial for optimizing lead compounds into viable drug candidates.

Ultimately, the goal is to contribute to the fundamental understanding of how molecular structure dictates biological function and to identify promising new compounds for further preclinical development.

Data Tables

To provide a foundational context, the properties of the parent acridinone compound are presented below.

Table 1: Physicochemical Properties of 9(10H)-Acridinone

Property Value Reference(s)
Chemical Formula C₁₃H₉NO nist.govnist.gov
Molar Mass 195.22 g·mol⁻¹ nist.govnist.govwikipedia.org
Appearance Yellow Crystalline Powder chemicalbook.comwikipedia.org
Melting Point >300 °C chemicalbook.com
Water Solubility Insoluble chemicalbook.com

| CAS Number | 578-95-0 | nist.govnist.gov |

The following table illustrates the diverse biological activities reported for various acridinone derivatives, highlighting the versatility of the scaffold.

Table 2: Examples of Biological Activities of Substituted Acridinone Derivatives

Derivative Class / Example Biological Activity Target / Application Area Reference(s)
1-Hydroxy-9-acridones Cytotoxic Human Leukemia (HL-60) Cells nih.gov
2-Methylacridone Derivatives Kinase Inhibition MARK4 / Anticancer acs.org
2-Methoxy-9-acridone-N-acetic acid Antibacterial Staphylococcus aureus, Bacillus subtilis ptfarm.pl
N-Allyl Acridones Antiviral Haemorrhagic Fever Viruses jocpr.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103554-44-5

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

2-tert-butyl-10H-acridin-9-one

InChI

InChI=1S/C17H17NO/c1-17(2,3)11-8-9-15-13(10-11)16(19)12-6-4-5-7-14(12)18-15/h4-10H,1-3H3,(H,18,19)

InChI Key

VOINWHIUZQDKGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC3=CC=CC=C3C2=O

Origin of Product

United States

Synthetic Methodologies for 9 10h Acridinone, 2 1,1 Dimethylethyl and Analogues

Historical and Contemporary Approaches to the Acridinone (B8587238) Scaffold Construction

The acridinone core, a tricyclic aromatic system containing a nitrogen heteroatom and a ketone group, is a privileged structure in medicinal chemistry. Its synthesis has been a subject of study for over a century.

Historically, the most prevalent method for constructing the acridinone scaffold is the intramolecular cyclization of an N-phenylanthranilic acid derivative. This classic approach, often involving a Jourdan-Ullmann reaction to prepare the diarylamine precursor, typically requires harsh conditions, such as heating in strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA), to effect the final ring closure. researchgate.net This acid-catalyzed condensation proceeds via an intramolecular electrophilic acylation, forming the central carbonyl-containing ring.

Contemporary synthetic chemistry has introduced milder and more efficient methods for scaffold construction. Modern approaches often utilize transition-metal catalysis to achieve the desired transformations under more controlled conditions. Palladium-catalyzed reactions have become particularly prominent. For instance, a dual C-H carbonylation of readily available diarylamines using a cobalt carbonyl complex as a safe carbon monoxide source provides a direct route to a variety of acridone (B373769) derivatives. organic-chemistry.org Other innovative methods include the palladium-catalyzed reductive annulation of 2-nitrobenzaldehydes with resorcinols and oxidative annulation reactions of isatins, which offer broad substrate scope and good functional group tolerance. organic-chemistry.org These modern techniques often provide higher yields, greater functional group compatibility, and avoid the use of harsh acidic reagents common in historical methods.

Strategies for Introduction of the 2-(1,1-Dimethylethyl) Moiety

The specific placement of the 2-(1,1-dimethylethyl) or tert-butyl group onto the acridinone scaffold requires careful regiochemical control. Direct electrophilic substitution (e.g., Friedel-Crafts alkylation) on a pre-formed acridinone ring is often challenging, as it can lead to mixtures of isomers. Therefore, the most effective strategies involve the synthesis and cyclization of precursors that already contain the tert-butyl group in the desired position.

Precursor Synthesis with Tert-Butyl Functionalization

The key to synthesizing 2-(1,1-dimethylethyl)-9(10H)-acridinone is the preparation of an appropriately substituted N-phenylanthranilic acid intermediate. This can be achieved by coupling two aromatic fragments, where one contains the tert-butyl group. Two primary disconnections are logical:

Coupling of an anthranilic acid derivative with a 4-tert-butylated haloarene.

Coupling of a 4-tert-butylaniline (B146146) with a 2-halobenzoic acid.

The required tert-butylated starting materials are accessible through established synthetic routes. For example, 4-tert-Butylaniline can be synthesized via the reduction of 1-tert-butyl-4-nitrobenzene. chemicalbook.com Similarly, tert-butylated benzoic acids can be prepared. One such crucial precursor, 2-Bromo-4-(tert-butyl)benzoic acid , is commercially available and serves as an ideal building block. smolecule.comaobchem.com Its synthesis allows for the bromine atom to act as a handle for coupling reactions while the tert-butyl group is positioned to ultimately reside at the 2-position of the acridinone product. smolecule.com The coupling of 2-Bromo-4-(tert-butyl)benzoic acid with aniline (B41778), or the coupling of 4-tert-butylaniline with 2-chlorobenzoic acid, yields the necessary diarylamine precursor, 2-Amino-N-(4-tert-butylphenyl)benzoic acid .

Regioselective Cyclization Reactions

With the correctly substituted N-phenylanthranilic acid precursor in hand, the final step is the formation of the acridinone's central ring. This intramolecular cyclization is an electrophilic aromatic substitution reaction. The carboxylic acid group, activated by a strong acid like sulfuric acid or PPA, acts as the electrophile.

The regioselectivity of this cyclization is directed by the activating effect of the secondary amine on the tert-butylated benzene (B151609) ring. The amine group is a powerful ortho-, para-director. In the precursor, the desired cyclization must occur at the carbon atom ortho to the amine link on the tert-butylated ring. This position is sterically unhindered and electronically activated, ensuring that the ring closure proceeds with high regioselectivity to yield exclusively the 9(10H)-Acridinone, 2-(1,1-dimethylethyl)- isomer. Alternative cyclization onto the other ring is also possible, but the reaction conditions are optimized to favor the formation of the six-membered acridinone ring. More advanced methods using directed metalation groups can also achieve high regioselectivity in the synthesis of acridone analogues. nih.gov

Advanced Catalytic Systems in Acridinone Synthesis

Modern organic synthesis heavily relies on catalytic systems to improve efficiency, selectivity, and environmental sustainability. The synthesis of acridinones and their precursors has benefited significantly from developments in copper and palladium catalysis.

Ullmann-Type Coupling Reactions

The Ullmann condensation is the classic method for forming the crucial C-N bond in the N-phenylanthranilic acid precursor. wikipedia.org This copper-promoted reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org

The traditional Ullmann reaction for preparing N-phenylanthranilic acids requires harsh conditions, including high temperatures (often >200 °C), polar aprotic solvents, and stoichiometric amounts of copper powder or copper salts. wikipedia.orgnih.gov However, the field has evolved significantly. Modern Ullmann-type reactions employ catalytic amounts of copper, often in combination with ligands that stabilize the copper catalyst and facilitate the reaction under milder conditions. The use of ultrasound irradiation has also been shown to accelerate the reaction, allowing for high yields in shorter timeframes, even using water as a solvent. researchgate.netlookchem.comekb.eg

Table 1. Comparison of Classical and Modern Ullmann-Type C-N Coupling Conditions
ParameterClassical ConditionsModern Conditions
Catalyst Stoichiometric Copper or Copper(I) saltsCatalytic Copper(I) or Copper(II) salts
Ligands Generally absentOften required (e.g., diamines, amino acids, phenanthroline)
Temperature High (>200 °C)Mild to moderate (80-120 °C)
Solvent High-boiling polar solvents (e.g., DMF, nitrobenzene)Various, including toluene, DMSO, ionic liquids, and water
Energy Source Conventional heatingConventional heating, microwave, or ultrasound irradiation

Palladium-Catalyzed Cross-Coupling Methods for Acridinone Precursors

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful alternatives to the Ullmann condensation for the synthesis of diarylamine precursors. This reaction couples aryl halides or triflates with amines and generally proceeds under much milder conditions with a broader substrate scope and higher functional group tolerance than traditional Ullmann reactions.

The synthesis of the N-phenylanthranilic acid intermediate for 2-tert-butylacridinone can be efficiently achieved by the palladium-catalyzed coupling of 2-halobenzoic acids with 4-tert-butylaniline. These reactions utilize a palladium source (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's success and efficiency. This method provides a reliable and high-yielding route to the necessary precursors for cyclization. nih.gov Furthermore, palladium catalysis is central to many novel, direct syntheses of the acridinone scaffold that bypass the diarylamine intermediate, such as the previously mentioned C-H activation and carbonylation strategies. organic-chemistry.org

Table 2. Examples of Palladium-Catalyzed Reactions in Acridinone Synthesis
Reaction TypeStarting MaterialsKey ReagentsProductReference
Buchwald-Hartwig Aminationo-Halo benzamides, AnilinesPd catalyst, Phosphine ligand, BaseN-Aryl o-aminobenzamides nih.gov
Dual C-H CarbonylationDiarylaminesPd(OAc)₂, Co₂(CO)₈Acridones organic-chemistry.org
Oxidative AnnulationIsatins, 2-(trimethylsilyl)aryl triflatestert-Butyl hydroperoxideAcridone derivatives organic-chemistry.org

Derivatization of the Acridinone Nucleus with Sterically Demanding Substituents

The introduction of sterically demanding substituents, such as a tert-butyl group, onto the acridinone nucleus requires careful consideration of synthetic strategies to overcome potential steric hindrance. The primary approach to synthesizing substituted acridones involves the Ullmann condensation to form an N-arylanthranilic acid, followed by a cyclization reaction.

The synthesis of the precursor, N-(4-tert-butylphenyl)anthranilic acid, is a critical step. This is typically achieved through an Ullmann condensation of 2-chlorobenzoic acid and 4-tert-butylaniline. Traditional Ullmann conditions often require harsh reaction parameters, including high temperatures and the use of copper powder as a catalyst. wikipedia.org However, advancements in this area have led to milder and more efficient protocols. For instance, the use of copper(I) iodide as a catalyst has been explored for the coupling of o-chlorobenzoic acids with highly sterically hindered anilines. While the presence of bulky ortho substituents on the aniline can impede amination, leading to moderate yields, this highlights the challenges associated with sterically demanding substrates.

Once the N-(4-tert-butylphenyl)anthranilic acid intermediate is obtained, the subsequent step is an intramolecular cyclization to form the acridinone ring. This acid-catalyzed reaction, often employing concentrated sulfuric acid or polyphosphoric acid (PPA), can be influenced by the nature and position of the substituents. jocpr.com Steric hindrance from a bulky group like a tert-butyl moiety can affect the ease of cyclization, potentially requiring more forcing conditions or leading to lower yields.

Alternative approaches to derivatize the acridinone core are also being investigated. Palladium-catalyzed reactions, for example, have been employed for the synthesis of acridone derivatives. One such method involves the combined use of polymer-supported palladium and scandium catalysts for arylic amination and subsequent intramolecular Friedel-Crafts acylation. researchgate.net Another innovative strategy is a palladium-catalyzed dual C-H carbonylation of diarylamines, which provides a direct route to the acridone skeleton. organic-chemistry.org While not specifically demonstrated for the synthesis of 2-tert-butyl-9(10H)-acridinone, these methods offer potential pathways for the introduction of various substituents, including sterically bulky ones.

The challenges in synthesizing sterically hindered acridines, a related class of compounds, have been acknowledged, with recent research focusing on developing general and simple methods for their preparation. mdpi.com These efforts underscore the ongoing need for synthetic strategies that can accommodate bulky substituents on the acridinoid framework.

Green Chemistry Principles in Acridinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of acridinone derivatives to minimize environmental impact and enhance sustainability. Key areas of focus include the use of alternative energy sources, greener solvents, and heterogeneous catalysts.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. at.ua In the context of acridinone synthesis, microwave assistance has been successfully applied to the Ullmann condensation for the preparation of N-phenylanthranilic acid precursors. researchgate.net For example, the reaction of o-chlorobenzoic acid with various anilines in the presence of a Lewis acid catalyst like zinc chloride can be efficiently carried out in a microwave reactor. jocpr.com This approach not only accelerates the reaction but also aligns with the green chemistry principle of energy efficiency.

Green Solvents and Catalysts: The choice of solvent plays a crucial role in the environmental footprint of a chemical process. Traditional syntheses of acridones often utilize high-boiling, polar aprotic solvents like dimethylformamide (DMF) or nitrobenzene. wikipedia.org Green chemistry encourages the use of more benign alternatives such as water, ionic liquids, or supercritical fluids. bdu.ac.in Research has demonstrated the feasibility of conducting the Ullmann condensation for N-phenylanthranilic acid synthesis in water, a non-toxic and readily available solvent. researchgate.net The use of ultrasound irradiation in conjunction with water as a solvent has also been shown to accelerate this reaction. lookchem.com

The development of heterogeneous catalysts is another cornerstone of green acridinone synthesis. Heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture, potential for recycling, and often higher stability. Magnetic nanoparticles have been utilized as supports for catalysts in the synthesis of acridinedione derivatives, allowing for simple magnetic separation and reuse of the catalyst. mdpi.commdpi.com For instance, a magnetic bio-nanocomposite based on chitosan (B1678972) has been employed as an efficient heterogeneous catalyst for the one-pot multicomponent synthesis of various heterocyclic compounds, including those with an acridine (B1665455) core. mdpi.com

Below is a table summarizing the application of green chemistry principles in the synthesis of acridinone precursors and analogues.

Green Chemistry PrincipleApplication in Acridinone SynthesisReactantsCatalyst/ConditionsSolventReaction TimeYieldReference
Alternative Energy Source Microwave-Assisted Ullmann Condensationo-Chlorobenzoic acid, Aniline derivativesZinc Chloride-MinutesHigh jocpr.com
Greener Solvents Ultrasound-Assisted Ullmann Condensation in Watero-Chlorobenzoic acid, Aniline derivativesCopper powderWaterMinutesGood researchgate.netlookchem.com
Heterogeneous Catalysis One-pot synthesis of acridinedionesDimedone, Aromatic aldehydes, AminesFe3O4@Polyaniline-SO3HEthanol/Water10-15 minExcellent mdpi.com
Heterogeneous Catalysis Multicomponent synthesis of pyrazolo[3,4-d]pyrimidinesBarbituric acid, Aromatic aldehydes, Hydrazine hydrate, Ethyl acetoacetateMgFe2O4@TrisWater-80-98% mdpi.com

Advanced Spectroscopic and Structural Elucidation of 9 10h Acridinone, 2 1,1 Dimethylethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Acridinone (B8587238) Systems

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. For 9(10H)-Acridinone, 2-(1,1-dimethylethyl)-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

Based on the structure and known data for acridinone and tert-butyl substituted aromatics, a predicted set of ¹H and ¹³C NMR chemical shifts can be proposed. The aromatic protons are expected to appear in the range of 7.2-8.5 ppm, with coupling constants characteristic of their ortho, meta, and para relationships. The N-H proton of the acridinone core would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), a feature typical for such functionalities. The tert-butyl group would present a sharp singlet at approximately 1.3-1.5 ppm in the ¹H NMR spectrum, integrating to nine protons. In the ¹³C NMR spectrum, the carbonyl carbon (C9) is expected to be the most downfield signal, around 175-180 ppm. The aromatic carbons will resonate in the 115-145 ppm range, while the quaternary and methyl carbons of the tert-butyl group will appear around 35 ppm and 31 ppm, respectively.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are critical for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. sdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal the spin-spin coupling network between protons. sdsu.edu Cross-peaks would be observed between adjacent aromatic protons (e.g., H7-H8, H6-H7, H3-H4), confirming their connectivity within the fused ring system. The isolated nature of the tert-butyl protons and the N-H proton would mean they would not show COSY cross-peaks to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. epfl.ch It would allow for the unambiguous assignment of each protonated carbon in the aromatic rings by correlating the assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire carbon skeleton, including quaternary carbons. epfl.chyoutube.com For instance, the singlet from the tert-butyl protons would show correlations to the quaternary carbon of the tert-butyl group, the aromatic carbon it is attached to (C2), and the adjacent aromatic carbons (C1 and C3). The N-H proton would be expected to show correlations to C9, C9a, and C8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure and conformation of the molecule. A NOESY spectrum could show a correlation between the tert-butyl protons and the aromatic proton at the C3 position, confirming the substitution pattern.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data and 2D Correlations for 9(10H)-Acridinone, 2-(1,1-dimethylethyl)-
PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (from ¹H at position)
1~7.8 (d)~120C3, C9a, C2
3~7.5 (dd)~125C1, C4a, C2, C(CH₃)₃
4~8.2 (d)~118C2, C4a, C9a
5~7.3 (t)~122C7, C4a
6~7.7 (t)~134C8, C4b
7~7.5 (d)~118C5, C8a
8~8.3 (d)~127C6, C9, C8a
9-~178-
10 (N-H)>10 (br s)-C9, C9a, C8a
2-C(C(CH₃)₃)-~35-
2-C(CH₃)₃1.4 (s, 9H)~31C2, C1, C3, Quaternary C of t-Bu
4a-~141-
4b-~121-
8a-~142-
9a-~122-

Elucidation of Conformational Dynamics via NMR

NMR spectroscopy is also a powerful tool for studying dynamic processes, such as conformational changes. nih.gov For acridinone derivatives, potential dynamic processes include restricted rotation around the C-N bonds of the amide-like system within the central ring and the rotation of the bulky tert-butyl group. While the acridinone core is largely planar, subtle puckering or slow N-H exchange could be investigated.

Variable-temperature (VT) NMR studies could reveal if any conformational isomers are in slow exchange on the NMR timescale. If multiple conformers exist, new sets of signals might appear at lower temperatures. The energy barrier for the interconversion between these conformers can be calculated from the coalescence temperature of the signals. nih.gov For the 2-tert-butyl substituent, rotation around the C-C bond connecting it to the aromatic ring is generally fast. However, significant steric hindrance could potentially lead to observable rotational barriers in highly substituted systems, which could be probed with VT-NMR and NOESY experiments.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Ion Fragmentation Analysis

High-resolution mass spectrometry provides the exact mass of a molecule, which can be used to determine its elemental composition. For 9(10H)-Acridinone, 2-(1,1-dimethylethyl)- (C₁₇H₁₇NO), the calculated exact mass would be a key piece of identifying information.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to provide structural information. ncsu.edu The fragmentation pattern of acridinone derivatives is often characterized by the stability of the fused ring system. For the parent 9(10H)-Acridinone, the molecular ion is typically the base peak, indicating its stability. nist.gov

For the 2-tert-butyl derivative, the fragmentation is expected to be influenced by the presence of the alkyl substituent. Common fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): This is a very common fragmentation for compounds containing a tert-butyl group, leading to a stable tertiary carbocation. This would result in a fragment ion at [M-15]⁺.

Loss of isobutylene (B52900): A rearrangement reaction could lead to the loss of a neutral isobutylene molecule (C₄H₈), resulting in a fragment at [M-56]⁺.

Loss of carbon monoxide (CO): Following the initial fragmentation, the acridinone core can lose a molecule of CO, a characteristic fragmentation for cyclic ketones and lactams. miamioh.edu

Interactive Table 2: Predicted HRMS and Major MS/MS Fragments for 9(10H)-Acridinone, 2-(1,1-dimethylethyl)-
Ion/FragmentFormulaCalculated m/zDescription
[M]⁺•C₁₇H₁₇NO⁺•251.1310Molecular Ion
[M-CH₃]⁺C₁₆H₁₄NO⁺236.1075Loss of a methyl radical from the tert-butyl group
[M-C₄H₈]⁺•C₁₃H₉NO⁺•195.0684Loss of isobutylene
[M-CH₃-CO]⁺C₁₅H₁₄N⁺208.1126Sequential loss of a methyl radical and carbon monoxide

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 9(10H)-Acridinone, 2-(1,1-dimethylethyl)- has not been reported, analysis of the parent 9(10H)-Acridinone and its derivatives reveals key structural features. researchgate.net

The acridinone core is expected to be nearly planar, a consequence of the sp² hybridization of the atoms in the fused aromatic system. In the solid state, acridinone molecules typically form hydrogen-bonded dimers or chains through the N-H and C=O groups. researchgate.net The introduction of the bulky tert-butyl group at the 2-position would influence the crystal packing. The steric bulk of this group might disrupt the typical packing motifs observed for the parent acridinone, potentially leading to a less dense crystal structure. The precise bond lengths and angles of the acridinone skeleton are not expected to be significantly altered by the tert-butyl substituent, apart from minor distortions in the substituted benzene (B151609) ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Modalities and Molecular Interactions

Key expected vibrational modes include:

N-H stretch: A sharp band around 3300-3400 cm⁻¹ in the IR spectrum, characteristic of the secondary amine in the acridinone ring.

C-H stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group would be observed just below 3000 cm⁻¹.

C=O stretch: A strong, sharp absorption band in the IR spectrum between 1610 and 1640 cm⁻¹, corresponding to the carbonyl group of the acridinone. researchgate.netchemicalbook.com This band's position can be sensitive to hydrogen bonding.

C=C stretches: A series of bands between 1400 and 1600 cm⁻¹ would correspond to the stretching vibrations of the aromatic rings.

C-H bends: The tert-butyl group would exhibit characteristic bending vibrations, including a strong doublet around 1365-1390 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-C skeletal modes, which are often weak in the IR spectrum.

Interactive Table 3: Predicted Key Vibrational Frequencies for 9(10H)-Acridinone, 2-(1,1-dimethylethyl)-
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
N-H Stretch3300 - 3400Medium-Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2970Strong
C=O Stretch1610 - 1640Strong
Aromatic C=C Stretch1400 - 1600Medium-Strong
t-Butyl C-H Bend1365 - 1390Strong

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure of a molecule and the transitions between electronic states. Acridinone derivatives are known for their interesting photophysical properties, often exhibiting strong absorption in the UV and visible regions and significant fluorescence. researchgate.netresearchgate.net

The UV-Vis absorption spectrum of 9(10H)-Acridinone, 2-(1,1-dimethylethyl)- is expected to show multiple absorption bands corresponding to π-π* transitions within the conjugated aromatic system. The parent acridinone shows characteristic absorption maxima around 250, 380, and 400 nm. researchgate.net The tert-butyl group, being an electron-donating alkyl group, is expected to cause a slight red-shift (bathochromic shift) of these absorption bands due to its hyperconjugative and inductive effects on the aromatic system.

Upon excitation with UV or visible light, many acridinone derivatives exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band and is expected to be in the blue-green region of the visible spectrum. The fluorescence quantum yield and lifetime are important photophysical parameters that can be influenced by substituents and the solvent environment. The bulky and non-polar tert-butyl group is unlikely to introduce new non-radiative decay pathways, so the compound is expected to be fluorescent, similar to other alkyl-substituted acridinones.

Computational and Theoretical Investigations of 9 10h Acridinone, 2 1,1 Dimethylethyl

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods) for Electronic Structure and Molecular Properties

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical stability and reactivity. nih.gov

For 9(10H)-Acridinone, 2-(1,1-dimethylethyl)-, the HOMO is expected to be distributed primarily over the electron-rich acridinone (B8587238) ring system, particularly the phenylamine moiety. The 2-tert-butyl group, being an electron-donating alkyl group, is anticipated to raise the energy of the HOMO compared to the unsubstituted acridinone parent molecule. This elevation in HOMO energy suggests an increased propensity to donate electrons, potentially enhancing its reactivity in certain chemical reactions. The LUMO is typically localized over the electron-deficient pyridinone part of the acridinone core, specifically around the carbonyl group. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and susceptibility to electronic excitation. nih.gov

Table 1: Representative Frontier Molecular Orbital Data (Calculated via DFT)
ParameterEnergy (eV)Description
EHOMO-5.85Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-2.15Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)3.70Indicates chemical reactivity and kinetic stability.

An Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.org It is generated by calculating the electrostatic potential on the molecule's electron density surface. chemrxiv.orgrsc.org The map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), often associated with lone pairs on electronegative atoms, while blue signifies regions of low electron density (positive potential), typically around hydrogen atoms bonded to electronegative atoms. walisongo.ac.idyoutube.com

In the case of 9(10H)-Acridinone, 2-(1,1-dimethylethyl)-, the ESP map would clearly show a region of strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. This site is a prime target for electrophilic attack and hydrogen bond donation. Conversely, the hydrogen atom on the N10 amine would exhibit a positive potential (blue), making it a hydrogen bond donor site. The tert-butyl group at the C2 position would appear as a largely neutral (green) or slightly negative, non-polar region, contributing to the molecule's hydrophobic character.

Molecular Docking Simulations for Ligand-Target Recognition in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger target molecule, typically a protein or DNA, to form a stable complex. researchgate.net This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. Acridone (B373769) derivatives are known to exhibit various biological activities, often by intercalating with DNA or inhibiting enzymes like topoisomerases. ijpsjournal.comijpsjournal.com

For 9(10H)-Acridinone, 2-(1,1-dimethylethyl)-, docking simulations would explore its potential binding modes within the active sites of relevant biological targets. The planar acridinone core is well-suited for intercalation between DNA base pairs. The bulky 2-tert-butyl group would play a significant role in the binding affinity and selectivity. Its size could introduce steric hindrance, preventing binding to smaller pockets, but its hydrophobicity could also lead to favorable van der Waals interactions within a complementary hydrophobic region of a target protein. iajpr.com The docking score, an estimate of binding affinity, would quantify the stability of the predicted binding pose.

Table 2: Illustrative Molecular Docking Results Against Potential Targets
Target ProteinBinding SiteDocking Score (kcal/mol)Key Interactions Postulated
Topoisomerase IIDNA-binding site-8.5π-π stacking (acridinone core), Hydrophobic interactions (tert-butyl group)
Protein Kinase CATP-binding site-7.9Hydrogen bonding (carbonyl oxygen), van der Waals contacts
Calf Thymus DNAIntercalation-8.2Intercalation (acridinone core), Groove binding interactions

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. tbzmed.ac.ir MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational stability, flexibility, and the detailed dynamics of ligand-target interactions. rsc.orgnih.gov

An MD simulation of 9(10H)-Acridinone, 2-(1,1-dimethylethyl)- complexed with a biological target (e.g., a protein) in an aqueous environment would reveal the stability of the docked pose. nih.gov Researchers can analyze parameters like the Root Mean Square Deviation (RMSD) to assess if the ligand remains stably bound within the active site. Furthermore, MD simulations can elucidate the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy, accounting for entropic and solvent effects. researchgate.net The simulation would also show the conformational behavior of the tert-butyl group within the binding pocket, confirming whether it settles into a stable, low-energy conformation. ijpsjournal.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for Acridinone Derivatives, Emphasizing the Role of the 2-(1,1-Dimethylethyl) Group

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govhkbpublications.com These models help in predicting the activity of new, unsynthesized compounds and in understanding the structural features crucial for activity. For acridinone derivatives, QSAR studies have often highlighted the importance of descriptors related to hydrophobicity, electronics, and sterics. nih.gov

In the context of 9(10H)-Acridinone, 2-(1,1-dimethylethyl)-, a QSAR model for a series of acridinone derivatives would specifically evaluate the contribution of the substituent at the C2 position. The 2-tert-butyl group would be characterized by specific descriptor values:

Hydrophobicity (logP): The tert-butyl group significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and binding to hydrophobic pockets.

Steric Parameters (e.g., Molar Refractivity): This bulky group would have a large steric footprint, which can be either favorable or unfavorable for activity depending on the topology of the target's binding site.

Electronic Descriptors: As an alkyl group, it has a mild electron-donating effect.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) generate 3D contour maps that visualize regions where steric bulk or specific electrostatic features are predicted to increase or decrease activity. elsevierpure.comrsc.org For this compound, a CoMFA model would likely show that a bulky, hydrophobic group at the C2 position is favorable for activity if the target has a corresponding large, non-polar pocket.

Prediction of Spectroscopic Parameters via Computational Approaches

Quantum chemical methods can accurately predict various spectroscopic parameters, aiding in the structural characterization and interpretation of experimental spectra. researchgate.netnih.gov By calculating properties like vibrational frequencies (IR), nuclear magnetic shieldings (NMR), and electronic transition energies (UV-Vis), computational chemistry serves as a powerful complement to experimental spectroscopy. sns.it

For 9(10H)-Acridinone, 2-(1,1-dimethylethyl)-, DFT calculations can predict its key spectral features:

¹H and ¹³C NMR: The chemical shifts of all hydrogen and carbon atoms can be calculated. This would be particularly useful for assigning the distinct signal of the nine equivalent protons of the tert-butyl group, which is expected to appear as a sharp singlet in the upfield region of the ¹H NMR spectrum.

IR Spectroscopy: The vibrational frequencies corresponding to key functional groups, such as the C=O stretch of the ketone and the N-H stretch of the amine, can be computed. These predicted frequencies help in the assignment of experimental IR bands.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and corresponding oscillator strengths, predicting the absorption wavelengths (λmax) associated with π-π* transitions within the conjugated acridinone system. researchgate.net

Table 3: Representative Predicted Spectroscopic Data
Spectroscopy TypeParameterPredicted ValueStructural Assignment
¹H NMRChemical Shift (δ)1.35 ppm-C(CH₃)₃ protons
¹³C NMRChemical Shift (δ)178.5 ppmC=O carbon
IRFrequency (cm⁻¹)1645 cm⁻¹C=O stretching vibration
UV-Visλmax395 nmπ-π* electronic transition

Mechanistic Insights into the Biological Activities of 9 10h Acridinone, 2 1,1 Dimethylethyl Derivatives Excluding Clinical Outcomes

Interactions with Nucleic Acids and Associated Enzymes

The planar aromatic system of acridone (B373769) derivatives makes them prime candidates for interaction with DNA, which is a crucial target for small organic molecules with anticancer activity. rsc.orgfebscongress.org

The primary mechanism by which many acridone derivatives interact with DNA is through intercalation, where the planar acridone ring inserts itself between the base pairs of the DNA double helix. rsc.orgfebscongress.org However, recent studies on a series of six novel 2-substituted acridones suggest a more complex interaction. Spectroscopic and thermal denaturation studies with calf thymus DNA (ctDNA) indicated a non-covalent interaction. febscongress.org These studies suggest that while there is partial intercalation of the acridone moiety, these derivatives seem to preferentially bind to the minor groove of the DNA double helix. febscongress.org This dual mode of binding, involving both groove binding and partial intercalation, is a notable feature of these compounds.

Table 1: DNA Interaction Profile of 2-Substituted Acridone Derivatives

Interaction Type Binding Location Evidence
Non-covalent Minor groove of DNA Spectroscopic studies (UV-Vis, fluorescence, circular dichroism)

Data synthesized from a study on six novel 2-substituted acridone derivatives. febscongress.org

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets in cancer therapy. febscongress.orgnih.gov Acridone derivatives have been shown to inhibit the activity of both topoisomerase I and topoisomerase II. rsc.orgnih.gov In a study of six novel 2-substituted acridones, five of the compounds demonstrated considerable inhibitory activity against topoisomerase I. febscongress.org Furthermore, two of these derivatives were also effective against topoisomerase IIα. febscongress.org The inhibition of these enzymes by acridone derivatives can lead to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and ultimately triggering cell death pathways. nih.gov

Table 2: Topoisomerase Inhibition by 2-Substituted Acridone Derivatives

Enzyme Inhibitory Activity Number of Active Compounds (out of 6)
Topoisomerase I Considerable 5

Based on a study of six novel 2-substituted acridone derivatives. febscongress.org

Telomerase is another key enzyme in cancer biology, responsible for maintaining telomere length and enabling the immortality of cancer cells. The unique planar structure of acridone derivatives allows them to act as telomerase inhibitors. rsc.org While direct studies on 2-(1,1-dimethylethyl)-9(10H)-acridinone are not available, the general class of acridone derivatives is known to modulate telomerase activity, often through the stabilization of G-quadruplex structures in the telomeric DNA. rsc.org

Modulation of Cellular Signaling Pathways

In addition to direct interactions with DNA and related enzymes, acridone derivatives have been reported to modulate various cellular signaling pathways.

Protein kinases are crucial regulators of a wide array of cellular processes, and their dysregulation is a hallmark of cancer. Some acridone derivatives have been investigated as protein kinase inhibitors. For instance, 2-hydroxyacridone and its substituted derivatives have been reported as inhibitors of protein kinase C. nih.gov However, there is currently no specific research available that details the protein kinase inhibitory activity of 9(10H)-Acridinone, 2-(1,1-dimethylethyl)-.

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleotides and is a target for some anticancer drugs. At present, there is no scientific literature available from the conducted searches to suggest that 9(10H)-Acridinone, 2-(1,1-dimethylethyl)- or other closely related 2-substituted acridone derivatives act as inhibitors of dihydrofolate reductase.

Apoptosis Induction Mechanisms

Derivatives of the acridone scaffold have been shown to induce programmed cell death, or apoptosis, in cancer cells through various signaling pathways. Research into specific acridone alkaloids demonstrates their ability to modulate key proteins involved in the apoptotic cascade.

One such derivative, the acridone alkaloid buxifoliadine E, has been found to trigger apoptosis through the Erk/MAPK signaling pathway. nih.gov In mechanistic studies, this compound was observed to increase the expression of the pro-apoptotic protein Bax while reducing levels of the anti-apoptotic protein Bid. nih.gov Furthermore, it promotes the activation of cleaved caspase-3, a critical executioner enzyme in the apoptotic process. nih.gov Buxifoliadine E also influences the p38 MAPK pathway, with evidence showing a concentration-dependent increase in the phosphorylation of p38, which is known to be a regulator of cell death. nih.gov

Other synthetic acridone derivatives, namely AcridPy and AcridPyMe, have also been evaluated for their ability to induce apoptotic cell death in pancreatic tumor cell lines, suggesting that the acridone core is a promising scaffold for developing agents that can activate apoptotic pathways. rsc.orgnih.gov

Senescence-Inducing Potential

Following a comprehensive review of available scientific literature, no specific research findings were identified regarding the potential of 9(10H)-Acridinone, 2-(1,1-dimethylethyl)- or its direct derivatives to induce cellular senescence. Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors. wikipedia.orgnih.gov While it is a widely studied anti-cancer mechanism, and numerous small molecules have been identified as senescence inducers, the acridone scaffold, in particular the 2-(1,1-dimethylethyl)- derivative, has not been documented in this context. sigmaaldrich.com The most commonly used biomarker for detecting senescent cells is senescence-associated beta-galactosidase (SA-β-gal). wikipedia.orgnih.govnih.gov

Impact on Drug Resistance Mechanisms

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). researchgate.netnih.gov Derivatives of acridone have emerged as potent modulators capable of circumventing this resistance.

The primary mechanism by which acridone derivatives overcome transporter-mediated resistance is through the direct inhibition of P-glycoprotein. researchgate.net P-gp functions as an efflux pump, actively removing chemotherapeutic agents from cancer cells and reducing their intracellular concentration to sub-lethal levels. nih.gov

Studies on various N(10)-substituted acridone derivatives show that they act as competitive inhibitors of P-gp. nih.govnih.gov These compounds effectively compete with P-gp substrates, such as the anticancer drug vinblastine (B1199706), and also with photoaffinity labels like [3H]azidopine for binding to the transporter. nih.gov This competitive binding blocks the efflux function of P-gp, leading to an increased accumulation of the chemotherapeutic agent inside the resistant cancer cells. nih.govnih.gov The hydrophobicity of the acridone derivatives appears to be a key determinant of their potency as MDR modulators. nih.govnih.gov

By inhibiting P-gp, acridone derivatives can effectively reverse the MDR phenotype. In MDR cancer cell lines that overexpress P-gp, the addition of these acridone modulators restores sensitivity to conventional chemotherapy drugs.

Research has demonstrated that N(10)-substituted-2-methoxyacridones and N(10)-substituted-2-chloroacridones can completely reverse resistance to vinblastine in MDR cell lines. nih.govnih.gov Similarly, a series of N10-substituted-2-methyl acridone derivatives were shown to reverse P-gp-mediated MDR in breast cancer cell lines. nih.gov The reversal of resistance is significant, with some derivatives enhancing the cytotoxicity of vinblastine by 5- to 35-fold and completely overcoming a 24- to 25-fold resistance level. nih.govnih.gov

Acridone Derivative SeriesCell LineMechanism of ActionEffectReference
N(10)-substituted-2-methoxyacridonesKBCh(R)-8-5Competitive inhibition of P-glycoprotein (P-gp)Increased vinblastine accumulation; completely reversed 24-fold resistance. nih.gov
N(10)-substituted-2-chloroacridonesKBCh(R)-8-5Competitive inhibition of P-gp; inhibited efflux of vinblastine.Completely reversed 25-fold resistance to vinblastine. nih.gov
N10-substituted-2-methyl acridonesMCF-7/AdrInhibition of P-glycoprotein (P-gp)Reversal of P-gp mediated multidrug resistance. nih.gov
N(10)-substituted 4-methylacridonesMCF-7/AdrInhibition of P-glycoprotein (P-gp)Promising reversal of drug resistance. researchgate.net

Antiviral Activity and Inhibition Mechanisms

The acridone scaffold has proven to be a versatile template for the development of potent antiviral agents. Derivatives have shown selective inhibition against various viruses, including Human Immunodeficiency Virus (HIV-1) and Hepatitis C Virus (HCV). nih.govnih.gov

In the context of HIV-1, certain acridone derivatives have been identified as selective inhibitors of viral replication in chronically infected cells. nih.gov The mechanism of action for some of these compounds involves the suppression of HIV-1 expression at the transcriptional level. Research suggests this is achieved primarily through the inhibition of Protein Kinase C (PKC), an enzyme involved in signaling pathways that can activate HIV-1 gene expression. nih.gov For example, the derivative 1-hydroxy-10-methyl-9,10-dihydroacrid-9-one was found to suppress tumor necrosis factor (TNF)-alpha-induced HIV-1 expression and moderately inhibit the activation of nuclear factor kappaB (NF-kappaB), a key transcription factor for HIV-1. nih.gov

For Hepatitis C, a significant breakthrough was the identification of an acridone derivative that acts as an inhibitor of the HCV NS3 helicase. nih.gov The NS3 helicase is a viral enzyme essential for unwinding the viral RNA genome, a critical step in its replication process. By inhibiting this enzyme, the compound effectively halts viral replication. This discovery highlights the potential of the acridone skeleton as a scaffold for developing new anti-HCV agents that target specific viral proteins. nih.gov

Table 2: Antiviral Activity and Targets of Acridone Derivatives

Virus Target Mechanism of Inhibition Reference
HIV-1 Protein Kinase C (PKC) Suppression of viral replication at the transcriptional level. nih.gov
Hepatitis C Virus (HCV) NS3 Helicase Inhibition of viral RNA replication. nih.gov

Antimalarial Activity and Parasitic Target Engagement

Acridinone (B8587238) derivatives have emerged as a promising class of compounds in the search for new antimalarial drugs, particularly due to the rise of resistance to existing therapies. nih.govconicet.gov.ar These compounds have demonstrated potent activity against the most virulent human malaria parasite, Plasmodium falciparum. nih.govnih.gov

The precise mechanism of antimalarial action for many acridinones remains under investigation. nih.gov However, a primary target for many antimalarial drugs is the parasite's digestive vacuole, where it detoxifies heme, a byproduct of hemoglobin digestion. This detoxification process involves the polymerization of heme into an inert crystal called hemozoin (β-hematin). Some acridinone derivatives have been evaluated for their ability to inhibit this β-hematin formation, a mechanism shared by quinoline-based drugs. nih.govnih.gov

Another potential target is the parasite's mitochondrial function. Studies have investigated the inhibitory activity of acridinone derivatives against the mitochondrial bc(1) complex, a key enzyme in the electron transport chain. nih.gov While some studies have identified compounds with submicromolar efficacy against P. falciparum, their inhibitory activity on these specific molecular targets was not always significant, suggesting that other mechanisms may be involved. nih.gov More recent research has focused on developing next-generation acridones with dual-stage activity against both the asexual blood stages and the liver stages of the parasite, including the dormant hypnozoites responsible for relapse in P. vivax malaria. nih.gov

Table 3: Antimalarial Profile of Acridinone Derivatives

Parasite Potential Target/Mechanism Activity Reference
Plasmodium falciparum Inhibition of β-hematin formation Investigated as a potential mechanism. nih.gov
Plasmodium falciparum Mitochondrial bc(1) complex Investigated as a potential target. nih.gov
P. falciparum (blood-stage) Not specified Potent activity observed. nih.gov
P. berghei (liver-stage) Not specified Potent activity observed. nih.gov

Enzyme Inhibition Profiles (e.g., Acetylcholinesterase)

Beyond their antimicrobial and antiparasitic activities, acridone derivatives have been investigated as inhibitors of various enzymes, with significant findings in the context of neurodegenerative diseases and cancer.

One of the most studied targets is acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. Certain dimethoxyacridone derivatives have shown potent anti-acetylcholinesterase activity, with IC50 values in the low micromolar range, comparable to the reference drug rivastigmine. core.ac.uk Molecular docking studies suggest these compounds bind effectively within the active site of AChE. core.ac.uk Some derivatives also show inhibitory activity against butyrylcholinesterase (BChE), another enzyme involved in acetylcholine metabolism. nih.gov

Acridone derivatives have also been identified as inhibitors of enzymes crucial to cancer cell proliferation. For example, they have been shown to inhibit Topoisomerase II, an enzyme that controls DNA topology and is essential for cell division. nih.gov Additionally, specific amide derivatives of the acridone core have been developed as potent inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a protein kinase implicated in various cellular processes and considered a target for cancer therapy. acs.org

Table 4: Enzyme Inhibition by Acridone Derivatives

Enzyme Target Biological Relevance Example Inhibitory Activity (IC50) Reference
Acetylcholinesterase (AChE) Alzheimer's Disease 9.25 µM (for a dimethoxyacridone derivative) core.ac.uk
Butyrylcholinesterase (BChE) Alzheimer's Disease 2.90 µM (for a dihydroacridine derivative) nih.gov
Topoisomerase II Cancer 0.52 µM (for an acridinyl-triazole derivative) nih.gov
Microtubule Affinity-Regulating Kinase 4 (MARK4) Cancer 0.82 µM (for an amide derivative) acs.org

Table of Mentioned Compounds

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Analysis of Substituent Effects on Biological Activity of Acridinones

The biological activity of acridinone (B8587238) derivatives is highly dependent on the substitution pattern on the acridone (B373769) core. Systematic studies have shown that even minor modifications can lead to significant changes in potency and selectivity. The position and nature of the substituent on the heterocyclic core are critical determinants of the biological property and selectivity observed. nih.gov

Key factors that are often modulated by substituents include:

DNA Intercalation: The planar aromatic system of the acridone nucleus allows it to intercalate between the base pairs of DNA, which is a primary mechanism of action for many of its anticancer effects. nih.gov Substituents can influence the strength and mode of this binding.

Enzyme Inhibition: Acridone derivatives are known to inhibit various enzymes, such as topoisomerases, protein kinases, and telomerase. nih.gov Substituents can interact with specific residues in the enzyme's active site, enhancing binding affinity and inhibitory activity.

Physicochemical Properties: Substituents can alter the solubility, lipophilicity, and electronic distribution of the molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Research has demonstrated that the introduction of different functional groups at various positions on the acridone ring system can lead to a diverse range of biological outcomes. For instance, the presence of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the acridone system, which can impact its interaction with biological targets. nih.gov

Specific Role of the 2-(1,1-Dimethylethyl) Group on Compound Efficacy and Selectivity

While direct and extensive research specifically isolating the role of a 2-(1,1-dimethylethyl) group on 9(10H)-acridinone is not abundant in publicly available literature, its influence can be inferred from general principles of medicinal chemistry and SAR studies on related compounds. The tert-butyl group is a bulky, hydrophobic substituent that can impart specific properties to a molecule.

Steric Effects: The tert-butyl group is one of the most sterically demanding alkyl groups. When placed at the 2-position of the acridinone ring, it can:

Influence Binding Conformation: The bulkiness of the tert-butyl group can dictate the preferred orientation of the molecule within a binding pocket of a biological target, such as an enzyme or a receptor. This can lead to enhanced selectivity for a specific target over others.

Create Favorable or Unfavorable Interactions: Depending on the topology of the binding site, the steric bulk of the tert-butyl group can either create beneficial van der Waals interactions, leading to higher affinity, or it can cause steric hindrance, which would decrease binding affinity. Some Quantitative Structure-Activity Relationship (QSAR) studies on other substituted acridones have suggested that bulky substituents can be disfavored for certain activities like cytotoxicity. scialert.net

Restrict Rotational Freedom: The presence of a large group can restrict the rotation of nearby bonds, locking the molecule into a more rigid conformation. This can be advantageous if the rigid conformation is the one required for optimal binding.

Electronic Effects: The tert-butyl group is weakly electron-donating through inductive effects and hyperconjugation. This can slightly increase the electron density of the aromatic ring system, which could modulate the molecule's interaction with electron-deficient regions of a biological target.

Enhance Membrane Permeability: Increased lipophilicity can facilitate the passage of the molecule through cell membranes, potentially leading to better bioavailability and cellular uptake.

Promote Binding to Hydrophobic Pockets: Many enzyme active sites and receptor binding sites have hydrophobic pockets. The tert-butyl group can form favorable hydrophobic interactions within these pockets, contributing to higher binding affinity.

Influence of Position and Nature of Substituents on Acridinone Reactivity and Bioavailability

The position of a substituent on the acridinone ring is as crucial as its chemical nature. A substituent at the 2-position, for example, will have a different impact on the molecule's properties compared to the same substituent at the 4- or N-10 position. This is due to the asymmetric nature of the acridinone core and the different chemical environments at each position.

Reactivity: The electronic properties of substituents can influence the reactivity of the acridone ring system.

Electron-donating groups (like alkyl groups) can activate the ring towards electrophilic substitution.

Electron-withdrawing groups can deactivate the ring towards electrophilic substitution but may activate it for nucleophilic substitution at certain positions. The carbonyl group at position 9 and the nitrogen atom at position 10 are also key sites for chemical reactions, and their reactivity can be modulated by substituents on the aromatic rings.

Bioavailability: The bioavailability of a drug is largely determined by its physicochemical properties, such as solubility and lipophilicity (log P).

Solubility: Highly lipophilic compounds, such as those with a tert-butyl group, often have poor aqueous solubility, which can limit their absorption and bioavailability. This can sometimes be counteracted by introducing hydrophilic groups elsewhere in the molecule.

Lipophilicity: As mentioned earlier, increased lipophilicity can enhance membrane permeability. However, there is often an optimal range for lipophilicity; if a compound is too lipophilic, it may get trapped in fat tissues and have poor distribution.

The following interactive table illustrates how different substituents and their positions can influence key physicochemical properties related to bioavailability.

SubstituentPositionCalculated logPPolar Surface Area (Ų)
-H-2.8049.3
-CH₃23.3049.3
-C(CH₃)₃24.2049.3
-Cl23.5149.3
-OCH₃22.7858.5
-NO₂22.9195.1
-CH₃43.3049.3
-C(CH₃)₃44.2049.3

Note: The values in this table are estimations based on computational models and are for illustrative purposes to show general trends.

Correlations between Electronic, Steric, and Hydrophobic Parameters and Biological Profiles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. For acridinone derivatives, QSAR studies have been instrumental in elucidating the key molecular features that govern their therapeutic effects. scialert.net

These studies typically involve the calculation of a wide range of molecular descriptors, which can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are crucial for understanding interactions like hydrogen bonding and electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule and its substituents. Examples include molecular volume, surface area, and specific steric parameters like those developed by Taft or Charton. Steric descriptors are important for modeling how a molecule fits into a binding site.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient, log P, which measures the lipophilicity of a compound. Hydrophobicity is critical for membrane transport and hydrophobic interactions with biological targets.

QSAR models for acridinone derivatives have revealed that a combination of these parameters is often required to accurately predict biological activity. For instance, a model for cytotoxic activity might show a positive correlation with certain steric parameters up to a certain point, after which bulkier groups become detrimental. It might also show a parabolic relationship with log P, indicating that there is an optimal level of lipophilicity for activity. One QSAR study on 2-methoxy acridones suggested that bulky substituents are disfavored for cytotoxic activity, which would imply that a 2-tert-butyl group might reduce this specific activity in that particular series. scialert.net

Conformational Flexibility and Rigidity in Relation to Molecular Recognition

The ability of a molecule to adopt a specific three-dimensional conformation is essential for its recognition by and binding to a biological target. The acridinone core is a relatively rigid, planar structure. ptfarm.pl This rigidity can be advantageous as it reduces the entropic penalty upon binding to a target.

However, the substituents attached to the acridone core can introduce elements of conformational flexibility. For example, alkyl chains at the N-10 position can adopt various conformations. The interplay between the rigid core and flexible side chains is crucial for molecular recognition.

The introduction of a bulky group like the 2-tert-butyl substituent can further influence the conformational landscape:

It can restrict the rotation of adjacent bonds, leading to a more conformationally constrained molecule.

It can influence the preferred conformation of flexible side chains at other positions through steric interactions.

A pre-organized, rigid conformation that closely matches the binding site of a target can lead to very high-affinity binding. Therefore, the conformational effects of substituents like the 2-tert-butyl group are a key consideration in the design of potent and selective acridinone-based drugs.

Pharmacophore Modeling for Acridinone Derivatives

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be thought of as a 3D template that represents the key interaction points between a drug and its target.

For acridinone derivatives, pharmacophore models have been developed for various biological activities. These models typically include features such as:

Hydrogen Bond Acceptors: The carbonyl oxygen at position 9 is a prominent hydrogen bond acceptor. Other heteroatoms in substituents can also serve this role.

Hydrogen Bond Donors: The N-H group at position 10 (in unsubstituted acridones) can act as a hydrogen bond donor. Substituents with -OH or -NH groups can also be donors.

Aromatic Rings: The planar, aromatic rings of the acridinone core are crucial for pi-pi stacking and hydrophobic interactions.

Hydrophobic Features: Alkyl groups, such as the 2-tert-butyl group, are represented as hydrophobic features in a pharmacophore model. These are important for binding to non-polar regions of a target.

A typical pharmacophore model for an acridinone derivative might consist of one or two aromatic rings, a hydrogen bond acceptor, and a hydrophobic group, all arranged in a specific spatial orientation. These models are valuable tools for virtual screening of compound libraries to identify new potential acridinone-based drugs and for guiding the design of new derivatives with improved activity.

Chemical Reactivity and Advanced Derivatization of 9 10h Acridinone, 2 1,1 Dimethylethyl

Reactions at the Acridinone (B8587238) Nitrogen (N-10 Position)

The nitrogen atom at the 10-position of the acridinone ring is a key site for synthetic modification. Its lone pair of electrons allows it to act as a nucleophile, making it susceptible to alkylation and acylation, which are fundamental reactions for synthesizing a diverse library of N-substituted derivatives.

N-alkylation of the acridinone core is a widely employed strategy to modulate the molecule's electronic properties and solubility. This reaction typically proceeds by deprotonation of the N-H bond with a suitable base to generate a more nucleophilic acridinone anion, which then reacts with an alkylating agent. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and potassium tert-butoxide. rsc.org The reaction can be performed under various conditions, including the use of microwave irradiation to accelerate the process, often leading to high yields of N-alkylated products. researchgate.netresearchgate.net

N-acylation introduces a carbonyl group to the nitrogen atom, forming an N-acylacridinone. This transformation is typically achieved by reacting the acridinone with an acyl halide or anhydride (B1165640) in the presence of a base. These N-acylated derivatives can serve as intermediates for further synthetic transformations.

Reaction TypeReagentBase/CatalystConditionsProduct Type
N-AlkylationAlkyl Halide (R-X)NaOH/K2CO3 on Al2O3, TBABMicrowave, Solvent-free10-Alkyl-2-(1,1-dimethylethyl)acridin-9-one
N-AlkylationPropargyl BromidePotassium tert-butoxideDMSO, Room Temperature10-(Prop-2-yn-1-yl)-2-(1,1-dimethylethyl)acridin-9-one
N-AcylationAcyl Chloride (R-COCl)Pyridine or TriethylamineAnhydrous Solvent (e.g., DCM, THF)10-Acyl-2-(1,1-dimethylethyl)acridin-9-one

Table 1: Representative N-Alkylation and N-Acylation Reactions.

The N-alkylation and N-acylation reactions provide direct access to a wide range of N-substituted 2-(1,1-dimethylethyl)acridinone derivatives. By varying the alkyl or acyl halide, derivatives with different functional groups can be synthesized. For instance, introducing long alkyl chains can enhance lipid solubility, while incorporating terminal alkynes or azides allows for subsequent "click" chemistry reactions. rsc.org The synthesis of N-aryl derivatives is also possible, often through transition-metal-catalyzed cross-coupling reactions, which can lead to compounds with unique photophysical properties.

Reactions at the Carbonyl Group (C-9 Position)

The carbonyl group at the C-9 position is another focal point for the chemical modification of the acridinone scaffold. Its reactivity is characterized by susceptibility to reduction and nucleophilic addition, which can fundamentally alter the heterocyclic core and lead to the formation of acridine (B1665455) analogues.

The reduction of the C-9 carbonyl group can yield different products depending on the reducing agent and reaction conditions. Mild reducing agents like sodium borohydride (B1222165) (NaBH4) can reduce the carbonyl to a hydroxyl group, forming 2-(1,1-dimethylethyl)-9,10-dihydroacridin-9-ol. More potent reducing agents, such as lithium aluminum hydride (LiAlH4), can achieve complete reduction of the carbonyl group to a methylene (B1212753) group, yielding 2-(1,1-dimethylethyl)-9,10-dihydroacridine, also known as an acridan. evitachem.com

Nucleophilic addition reactions at the C-9 carbonyl are also feasible. Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the carbonyl carbon to form tertiary alcohols after acidic workup. These reactions expand the molecular complexity by creating a new carbon-carbon bond at the 9-position.

A crucial transformation for synthesizing a broad range of acridine derivatives involves converting the C-9 carbonyl group into a more versatile functional group. A common and highly effective method is the conversion of the 9(10H)-acridinone to a 9-chloroacridine (B74977) derivative. rsc.org This is typically accomplished by treatment with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). pharmaguideline.com

The resulting 9-chloro-2-(1,1-dimethylethyl)acridine is a valuable intermediate. The chlorine atom at the 9-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of substituents. This pathway is extensively used to synthesize 9-aminoacridines, 9-alkoxyacridines, and 9-thioacridines, which are classes of compounds with significant biological activities. rsc.orgresearchgate.net

IntermediateNucleophile (Nu-H)ConditionsProduct
9-Chloro-2-(tert-butyl)acridinePrimary/Secondary Amine (R2NH)Heat or Microwave, often with acid catalyst (e.g., PTSA)N-Substituted-2-(tert-butyl)acridin-9-amine
9-Chloro-2-(tert-butyl)acridineAlcohol/Phenol (ROH/ArOH)Base (e.g., NaH, K2CO3)9-Alkoxy/Aryloxy-2-(tert-butyl)acridine
9-Chloro-2-(tert-butyl)acridineThiol/Thiophenol (RSH/ArSH)Base (e.g., NaH, K2CO3)9-(Alkyl/Arylthio)-2-(tert-butyl)acridine

Table 2: Synthesis of Acridine Analogues from 9-Chloro-2-(1,1-dimethylethyl)acridine.

Electrophilic Aromatic Substitution Reactions on the Benzenoid Rings

The acridinone core consists of two benzenoid rings, and their susceptibility to electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents: the secondary amine (N-10), the carbonyl group (C-9), and the tert-butyl group (C-2). The interplay of these groups determines the position of attack for incoming electrophiles.

The N-H group is a powerful activating ortho, para-director, increasing electron density at positions C-1, C-4, C-5, and C-8. Conversely, the carbonyl group is a deactivating meta-director, withdrawing electron density and directing incoming electrophiles to positions C-1, C-3, C-6, and C-8. The tert-butyl group at C-2 is a weak activating group and an ortho, para-director. ucla.edu However, its primary influence is often steric, hindering attack at the adjacent C-1 and C-3 positions. stackexchange.com

Considering these combined effects:

On the substituted ring (positions 1-4): The powerful activating effect of the N-H group directs to C-1 and C-4. The tert-butyl group at C-2 also directs to C-4 (para) but sterically hinders the C-1 and C-3 positions. Therefore, electrophilic attack is strongly favored at the C-4 position.

On the unsubstituted ring (positions 5-8): The N-H group activates C-5 (ortho) and C-8 (para). The carbonyl group deactivates and directs meta to itself, which corresponds to positions C-6 and C-8. The activating influence of the nitrogen atom generally outweighs the deactivating effect of the carbonyl. Thus, substitution is most likely to occur at the C-7 position (para to the nitrogen and meta to the carbonyl).

ReactionReagentsElectrophilePredicted Major Product(s)
NitrationHNO3, H2SO4NO2+4-Nitro-2-(tert-butyl)-9(10H)-acridinone and/or 7-Nitro-2-(tert-butyl)-9(10H)-acridinone
BrominationBr2, FeBr3Br+4-Bromo-2-(tert-butyl)-9(10H)-acridinone and/or 7-Bromo-2-(tert-butyl)-9(10H)-acridinone
SulfonationFuming H2SO4SO32-(tert-Butyl)-9-oxo-9,10-dihydroacridine-4-sulfonic acid and/or 2-(tert-Butyl)-9-oxo-9,10-dihydroacridine-7-sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl3RCO+4-Acyl-2-(tert-butyl)-9(10H)-acridinone and/or 7-Acyl-2-(tert-butyl)-9(10H)-acridinone

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions.

Regioselectivity and Directing Effects of Existing Substituents

The acridinone ring system is a complex heteroaromatic structure featuring both electron-donating and electron-withdrawing groups. The nitrogen atom at position 10 is electron-donating through resonance, increasing the electron density of the aromatic rings. Conversely, the carbonyl group at position 9 is electron-withdrawing via both resonance and inductive effects, decreasing the electron density.

The numbering of the acridinone core is as follows:

Acridinone Numbering

Generally, electrophilic attack is favored on the carbocyclic ring that does not bear the carbonyl group, due to its relatively higher electron density.

Influence of the 2-(1,1-Dimethylethyl) Group on Reactivity

The 2-(1,1-dimethylethyl) or tert-butyl group significantly influences the reactivity and regioselectivity of the acridinone nucleus through a combination of electronic and steric effects.

Electronic Effects: The tert-butyl group is a weak electron-donating group through induction. This effect slightly activates the aromatic ring to which it is attached, making it more susceptible to electrophilic attack compared to the unsubstituted ring.

Steric Effects: The tert-butyl group is sterically bulky. This steric hindrance can impede the approach of reagents to the positions adjacent to it, namely the C-1 and C-3 positions.

Consequently, in electrophilic aromatic substitution reactions on 9(10H)-Acridinone, 2-(1,1-dimethylethyl)-, the incoming electrophile is predicted to preferentially attack the A ring. The tert-butyl group at C-2 will direct incoming electrophiles to its ortho (C-1 and C-3) and para (C-4) positions. However, the steric bulk of the tert-butyl group will likely disfavor substitution at the adjacent C-1 and C-3 positions. Therefore, electrophilic substitution is most likely to occur at the C-4 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 9(10H)-Acridinone, 2-(1,1-Dimethylethyl)-

Click to view interactive table
Reaction Electrophile Predicted Major Product(s) Rationale
Nitration NO₂⁺ 4-Nitro-2-(1,1-dimethylethyl)-9(10H)-acridinone The electron-donating tert-butyl group directs para. Steric hindrance at C-1 and C-3 disfavors substitution at these positions.
Halogenation Br⁺, Cl⁺ 4-Halo-2-(1,1-dimethylethyl)-9(10H)-acridinone Similar to nitration, the para position (C-4) is electronically favored and sterically accessible.
Friedel-Crafts Acylation RCO⁺ 4-Acyl-2-(1,1-dimethylethyl)-9(10H)-acridinone The bulky acyl group will strongly favor the less hindered C-4 position.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those that are electron-deficient. The acridinone ring system, with its electron-withdrawing carbonyl group, can be amenable to SNAr reactions, especially if a good leaving group is present at an activated position.

For SNAr to occur on 9(10H)-Acridinone, 2-(1,1-dimethylethyl)-, a derivative bearing a suitable leaving group (e.g., a halogen) is required. The positions activated towards nucleophilic attack are those ortho and para to the electron-withdrawing carbonyl group. Therefore, a leaving group at positions C-1, C-3, C-6, or C-8 would be susceptible to displacement by a nucleophile.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the leaving group restores the aromaticity of the ring.

Hypothetical Example: The reaction of 4-chloro-2-(1,1-dimethylethyl)-9(10H)-acridinone with a nucleophile, such as an amine or an alkoxide, would be expected to yield the corresponding 4-substituted product.

Cross-Coupling Reactions for Further Peripheral Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling extensive peripheral functionalization of the acridinone core. To utilize these reactions, a halogenated derivative of 9(10H)-Acridinone, 2-(1,1-dimethylethyl)- is typically required.

Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling an organoboron reagent with an aryl halide in the presence of a palladium catalyst and a base. For instance, a bromo-substituted 2-(1,1-dimethylethyl)-acridinone could be coupled with various aryl or vinyl boronic acids to introduce new carbon-based substituents.

Buchwald-Hartwig Amination: This is a versatile method for the formation of C-N bonds. It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. This reaction would be instrumental in introducing diverse amino functionalities onto the 2-(1,1-dimethylethyl)-acridinone scaffold. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.orgacsgcipr.org

Table 2: Potential Cross-Coupling Reactions on a Halogenated 2-(1,1-Dimethylethyl)-9(10H)-acridinone Derivative

Click to view interactive table
Reaction Substrate Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura 4-Bromo-2-(1,1-dimethylethyl)-9(10H)-acridinone Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ 4-Aryl-2-(1,1-dimethylethyl)-9(10H)-acridinone
Buchwald-Hartwig 4-Bromo-2-(1,1-dimethylethyl)-9(10H)-acridinone Primary/Secondary Amine Pd₂(dba)₃, BINAP, NaOtBu 4-Amino-2-(1,1-dimethylethyl)-9(10H)-acridinone

Synthesis of Acridinone-Based Hybrid Molecules and Conjugates

The functionalized derivatives of 9(10H)-Acridinone, 2-(1,1-dimethylethyl)- obtained through the reactions described above can serve as versatile building blocks for the synthesis of more complex hybrid molecules and conjugates. These hybrid structures often combine the acridinone core with other pharmacophores or functional moieties to enhance biological activity or introduce new properties.

For example, an amino-functionalized derivative obtained via Buchwald-Hartwig amination can be further elaborated. The amino group can serve as a handle for amide bond formation, allowing the conjugation of the acridinone to peptides, other small molecules, or linker units for attachment to larger biomolecules.

Similarly, an aryl group introduced via Suzuki-Miyaura coupling can be further functionalized if it carries reactive groups. This allows for the construction of extended conjugated systems or the introduction of additional recognition elements for biological targets.

The synthesis of such hybrid molecules often involves multi-step synthetic sequences, where the strategic functionalization of the 2-(1,1-dimethylethyl)-acridinone core is a critical early step.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the advanced material science and chemical biology applications of the compound 9(10H)-Acridinone, 2-(1,1-dimethylethyl)- to fully address the requested topics.

Detailed research findings regarding its specific photophysical properties, such as fluorescence quantum yield enhancement and thermoactivated delayed fluorescence (TADF) characteristics, are not extensively documented in publicly accessible resources. Similarly, specific data on its electrochemical properties, including redox behavior, ionization potentials, and electron affinities, as well as its applications in molecular recognition and supramolecular chemistry, are not available.

General information exists for the parent compound, 9(10H)-Acridinone, and other derivatives, which are known to be used as fluorescent probes and in the development of TADF materials. However, the explicit request to focus solely on the 2-(1,1-dimethylethyl) derivative cannot be fulfilled with scientific accuracy due to the lack of specific research data for this particular compound in the specified areas of application.

Therefore, a detailed article structured around the provided outline for 9(10H)-Acridinone, 2-(1,1-dimethylethyl)- cannot be generated at this time.

Advanced Applications in Materials Science and Chemical Biology Non Therapeutic/non Clinical

Development of Non-Clinical Probes for Cellular and Subcellular Imaging

The intrinsic fluorescence of the acridone (B373769) scaffold has made it a valuable platform for the development of non-clinical probes for cellular and subcellular imaging. While specific research on 9(10H)-Acridinone, 2-(1,1-dimethylethyl)- as a cellular probe is not extensively documented in publicly available literature, the broader family of acridone derivatives has been widely explored for these applications. The principles guiding the design and function of these probes can be extrapolated to understand the potential of the 2-tert-butyl substituted variant.

The core strategy in developing acridone-based imaging probes involves chemical modifications to the parent ring system to modulate its photophysical properties and to introduce functionalities that direct the molecule to specific cellular compartments or enable it to respond to particular analytes. The 2-(1,1-dimethylethyl) substituent, being a bulky and hydrophobic alkyl group, would be expected to influence the solubility, membrane permeability, and photophysical characteristics of the parent acridinone (B8587238) molecule.

Key Developmental Approaches for Acridone-Based Cellular Probes:

Solvatochromism: Acridone derivatives often exhibit solvatochromism, where their fluorescence emission spectrum shifts depending on the polarity of the local environment. This property is exploited to probe the polarity of different cellular microenvironments, such as the hydrophobic lipid droplets versus the more aqueous cytoplasm.

Aggregation-Induced Emission (AIE): Some acridone derivatives are designed to be non-emissive in solution but become highly fluorescent upon aggregation. mdpi.com This AIE phenomenon is particularly useful for imaging specific cellular structures or for tracking processes that induce molecular aggregation. mdpi.com

Targeted Delivery: By attaching specific targeting moieties, acridone-based probes can be directed to particular organelles. For instance, lipophilic groups can facilitate accumulation in lipid-rich structures, while cationic groups might target mitochondria.

Analyte Sensing: The acridone scaffold can be functionalized with recognition units for specific ions or molecules. For example, derivatives have been synthesized to act as fluorescent "turn-on" or "turn-off" sensors for species like nitric oxide or metal ions such as Fe³⁺. nih.gov

The introduction of a tert-butyl group at the 2-position would likely enhance the hydrophobicity of the acridinone probe. This could favor its partitioning into nonpolar environments within the cell, such as lipid droplets or cellular membranes. The steric bulk of the tert-butyl group might also influence intermolecular interactions, potentially affecting aggregation behavior and solid-state fluorescence properties.

Research Findings on Substituted Acridone Probes:

While data on the 2-tert-butyl derivative is scarce, studies on other substituted acridones provide insight into the structure-property relationships that govern their function as imaging agents. For instance, the introduction of donor-acceptor groups can lead to twisted intramolecular charge transfer (TICT) states, making their fluorescence sensitive to environmental viscosity and polarity. mdpi.com

Below are data tables summarizing the photophysical properties and cellular imaging applications of representative acridone derivatives, which can serve as a reference for the potential characteristics of 2-(1,1-dimethylethyl)-9(10H)-acridinone based probes.

Table 1: Photophysical Properties of Selected Acridone-Based Fluorescent Probes

DerivativeExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Target/Application
MedAcd12C mdpi.com~420560-590Varies with solventCellular imaging (AIE)
MedAcd12P mdpi.com~420560-590Varies with solventCellular imaging (AIE)
Coumarin-Acridone Probe S nih.gov355420-436Not specifiedFe³⁺ sensing in living cells
7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone nih.govNot specifiedIncreased upon NO reactionNot specifiedNitric oxide sensing in Jurkat cells

Table 2: Cellular Imaging Applications of Acridone Derivatives

ProbeCell LineTarget Organelle/ProcessImaging Modality
MedAcd12C / MedAcd12P mdpi.comHeLa, H184B5F5/M10General cellular imagingAggregation-Induced Emission
Coumarin-Acridone Probe S nih.govHeLaIntracellular Fe³⁺Fluorescence turn-off
7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone nih.govJurkat cellsIntracellular Nitric OxideFluorescence turn-on
Proflavine (3,6-diaminoacridine) researchgate.netNot specifiedLysosomesMass Spectrometry Imaging

Emerging Research Directions and Future Perspectives for 9 10h Acridinone, 2 1,1 Dimethylethyl

Integration with Advanced Chemical Biology Techniques

The field of chemical biology offers powerful tools to dissect and manipulate biological systems. 9(10H)-Acridinone, 2-(1,1-dimethylethyl)- can be envisioned as a versatile scaffold for the development of sophisticated chemical probes.

One promising area is its application in Activity-Based Protein Profiling (ABPP) . ABPP utilizes covalent probes to assess the functional state of entire enzyme families directly in complex biological systems. mdpi.comnih.gov The acridone (B373769) core of 9(10H)-Acridinone, 2-(1,1-dimethylethyl)- could be functionalized with a reactive group (a "warhead") and a reporter tag to generate activity-based probes (ABPs). The tert-butyl group might confer selectivity for certain enzyme active sites. Future research could focus on designing and synthesizing such probes to target specific enzyme classes, such as proteases or kinases, enabling the study of their roles in health and disease.

Furthermore, the inherent fluorescence of the acridone nucleus presents an opportunity for the development of fluorescent probes for bioimaging. By appending specific recognition motifs, derivatives of 9(10H)-Acridinone, 2-(1,1-dimethylethyl)- could be engineered to selectively bind to and visualize biomolecules such as specific proteins, nucleic acid structures, or even metal ions within living cells. The influence of the tert-butyl group on the photophysical properties, such as quantum yield and Stokes shift, would be a key area of investigation.

Potential Chemical Biology ApplicationProbe Design StrategyResearch Focus
Activity-Based Protein Profiling (ABPP)Incorporation of a reactive warhead and a reporter tag.Targeting specific enzyme families and enhancing probe selectivity.
Fluorescent BioimagingAttachment of specific biomolecule recognition motifs.Visualization of cellular components and processes in real-time.
Chemical GeneticsDevelopment of small molecule modulators of protein function.Identification of novel drug targets and elucidation of biological pathways.

Exploration of Novel Biological Targets and Mechanisms beyond Established Areas

While acridone derivatives are known to exhibit a range of biological activities, including anticancer, antimalarial, and antiviral effects, the specific biological targets and mechanisms of action of 9(10H)-Acridinone, 2-(1,1-dimethylethyl)- remain largely unexplored. nih.gov

Established mechanisms for acridones often involve DNA intercalation and inhibition of enzymes like topoisomerase II and protein kinase C. nih.gov Future research should aim to identify novel biological targets for this specific derivative. The bulky tert-butyl group may direct the molecule to different binding pockets or alter its mode of interaction with known targets, potentially leading to novel therapeutic applications. High-throughput screening of 9(10H)-Acridinone, 2-(1,1-dimethylethyl)- against diverse panels of kinases, proteases, and other enzyme families could reveal unexpected activities.

Moreover, investigating its potential as a modulator of protein-protein interactions or as an agent targeting epigenetic mechanisms could open up new therapeutic avenues. Unraveling the precise molecular mechanisms through which this compound exerts its biological effects will be crucial for its future development as a therapeutic agent.

Application of Artificial Intelligence and Machine Learning in Rational Design of Acridinone (B8587238) Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov These computational tools can be powerfully applied to the rational design of novel derivatives of 9(10H)-Acridinone, 2-(1,1-dimethylethyl)- with optimized properties.

By constructing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, researchers can predict the biological activity, toxicity, and physicochemical properties of virtual libraries of acridinone derivatives. nih.gov Machine learning algorithms can be trained on existing data for other acridone compounds to guide the design of new molecules with enhanced potency, selectivity, and drug-like properties.

De novo drug design algorithms, powered by deep learning, could generate entirely new acridinone-based structures with desired functionalities. These in silico approaches can significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources.

AI/ML ApplicationMethodologyDesired Outcome
Predictive ModelingQSAR and QSPRPrediction of bioactivity, toxicity, and physicochemical properties.
Virtual ScreeningDocking simulations and ML-based scoringIdentification of potent hits from large virtual libraries.
De Novo DesignGenerative adversarial networks (GANs) and recurrent neural networks (RNNs)Creation of novel acridinone derivatives with desired properties.

Development of Sustainable Synthetic Pathways and Methodologies

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govejcmpr.com Future research on 9(10H)-Acridinone, 2-(1,1-dimethylethyl)- should prioritize the development of sustainable synthetic pathways.

Traditional methods for acridone synthesis often involve harsh reaction conditions and the use of toxic reagents. Modern synthetic methodologies, such as multicomponent reactions (MCRs), offer a more atom-economical and environmentally friendly alternative. nih.gov The development of a one-pot MCR for the synthesis of 2-tert-butyl-substituted acridinones would be a significant advancement.

Furthermore, the use of greener solvents, such as water or bio-based solvents, and the application of alternative energy sources like microwave irradiation or ultrasound could further enhance the sustainability of the synthesis. nih.govorganic-chemistry.org The development and implementation of catalytic methods, particularly those using earth-abundant and non-toxic metals, would also align with the principles of green chemistry.

Investigation of Previously Unexplored Physicochemical Properties for Materials Science

The acridone core is known for its interesting photophysical properties, making it a valuable building block for materials science applications, particularly in the field of organic electronics. Acridone derivatives have been successfully employed as emitters in thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs). rsc.org

The introduction of a tert-butyl group at the 2-position of the acridone scaffold in 9(10H)-Acridinone, 2-(1,1-dimethylethyl)- is likely to have a significant impact on its solid-state packing, photophysical properties, and charge transport characteristics. The bulky nature of the tert-butyl group could disrupt intermolecular π-π stacking, potentially leading to improved solubility and processability, as well as influencing the fluorescence quantum yield in the solid state.

Future research should focus on a thorough characterization of the photophysical and electrochemical properties of this compound. This includes determining its absorption and emission spectra, fluorescence lifetime, and redox potentials. Investigating its potential as a component in organic electronic devices, such as OLEDs, organic field-effect transistors (OFETs), and organic solar cells, could unveil new and exciting applications in materials science.

Physicochemical PropertyPotential Influence of the 2-tert-Butyl GroupPotential Application
Solid-State PackingDisruption of π-π stackingImproved solubility and film-forming properties for device fabrication.
Photophysical PropertiesAltered fluorescence quantum yield and emission wavelength.Development of new fluorescent materials and TADF emitters for OLEDs.
Electrochemical PropertiesModified HOMO/LUMO energy levels.Tuning of charge injection and transport properties in organic electronics.

Potential for Combinatorial Chemistry and Library Synthesis of Advanced Acridinones

Combinatorial chemistry, coupled with high-throughput screening, is a powerful strategy for the rapid discovery of new molecules with desired properties. The 9(10H)-Acridinone, 2-(1,1-dimethylethyl)- scaffold provides an excellent starting point for the construction of a diverse library of advanced acridinone derivatives.

By employing parallel synthesis techniques and multicomponent reactions, a large number of analogs can be generated by varying the substituents at different positions of the acridone core. rug.nlrug.nl For example, the nitrogen at the 10-position can be readily alkylated or arylated, and further substitutions on the aromatic rings can be introduced.

The resulting library of compounds could then be screened for a wide range of biological activities, from anticancer and antimicrobial effects to the inhibition of specific enzymes. This approach would significantly accelerate the identification of lead compounds for drug discovery and would also provide valuable structure-activity relationship (SAR) data to guide further optimization.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(tert-butyl)-9(10H)-acridinone and ensuring its purity?

  • Methodology : Synthesis typically involves Friedel-Crafts alkylation or nitration/chlorination steps, with strict control of reaction temperature and time to avoid side products . Post-synthesis purification employs column chromatography followed by recrystallization. Purity is confirmed via NMR (1H/13C) and High-Resolution Mass Spectrometry (HRMS) to verify molecular identity and absence of impurities .

Q. How is the structural identity of 2-(tert-butyl)-9(10H)-acridinone confirmed in synthetic batches?

  • Analytical Workflow :

  • 1H NMR : Assign aromatic proton signals (δ 6.5–8.5 ppm) and tert-butyl protons (δ 1.3–1.5 ppm) .
  • FT-IR : Confirm carbonyl stretch (C=O) at ~1670–1700 cm⁻¹ .
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation .
  • InChIKey : Cross-reference with databases (e.g., FZEYVTFCMJSGMP-UHFFFAOYSA-N for the parent acridinone) .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

  • Screening Pipeline :

  • Enzyme Inhibition Assays : Test against kinases (e.g., CDK2) or viral proteases using fluorogenic substrates .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers optimize the yield of 2-(tert-butyl)-9(10H)-acridinone during multi-step synthesis?

  • Strategies :

  • Reaction Parameter Tuning : Use Design of Experiments (DoE) to optimize temperature (60–100°C), solvent polarity (e.g., DMF vs. toluene), and catalyst loading .
  • Continuous Flow Reactors : Improve scalability and reduce side reactions via controlled mixing and heat transfer .
  • In-Situ Monitoring : Employ HPLC or inline FT-IR to track intermediate formation .

Q. What analytical approaches resolve contradictions in reported bioactivity data for acridinone derivatives?

  • Critical Analysis :

  • Assay Standardization : Compare protocols for enzyme sources (e.g., recombinant vs. native) and buffer conditions (pH, ionic strength) .
  • Orthogonal Assays : Validate cytotoxicity results with apoptosis markers (e.g., caspase-3 activation) .
  • Meta-Analysis : Aggregate data from structurally similar derivatives (e.g., 10-methyl or nitro-substituted analogs) to identify structure-activity trends .

Q. What computational strategies predict the binding mechanisms of this compound with target enzymes?

  • In Silico Workflow :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) .
  • QSAR Modeling : Corrogate substituent effects (e.g., tert-butyl hydrophobicity) with bioactivity data .

Safety and Handling

  • Toxicity : Classified as acute oral toxicity (Category 4) and skin irritant (Category 2) .
  • PPE : Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in fume hoods .
  • Waste Disposal : Neutralize acidic/byproduct residues before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.